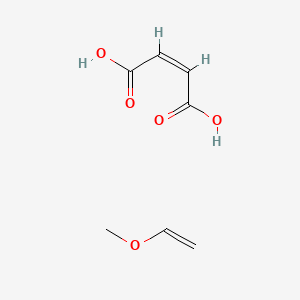

(Z)-but-2-enedioic acid;methoxyethene

Overview

Description

(Z)-but-2-enedioic acid;methoxyethene is a polymer formed from the polymerization of 2-butenedioic acid (2Z)- and methoxyethene. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenedioic acid (2Z)-, polymer with methoxyethene typically involves the polymerization of 2-butenedioic acid (2Z)- with methoxyethene. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process may involve the use of catalysts to facilitate the polymerization reaction.

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using large reactors where the monomers are mixed and polymerized under specific conditions. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to achieve high yield and purity of the polymer.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;methoxyethene can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the polymer’s structure and properties.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents depending on the desired substitution can be used, such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(Z)-but-2-enedioic acid;methoxyethene has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

Biology: Employed in the development of biocompatible materials for medical applications.

Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Applied in the production of adhesives, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-butenedioic acid (2Z)-, polymer with methoxyethene involves its interaction with various molecular targets. The polymer can form complexes with other molecules, influencing their stability and reactivity. The pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

Similar Compounds

- 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene

- (Z)-but-2-enedioic acid;methoxyethene, butyl ester

Uniqueness

This compound is unique due to its specific polymer structure and the properties it imparts to the materials it is used in. Its ability to form stable complexes and its versatility in various chemical reactions make it distinct from other similar compounds.

Properties

IUPAC Name |

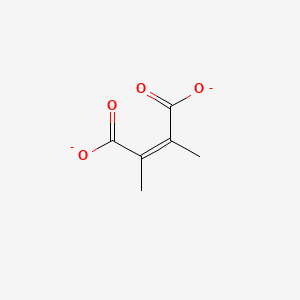

(Z)-but-2-enedioic acid;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.C3H6O/c5-3(6)1-2-4(7)8;1-3-4-2/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEHWCIYDICHCG-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC=C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111263-13-9, 25153-40-6 | |

| Record name | Maleic acid-methyl vinyl ether alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111263-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic acid-methyl vinyl ether copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25153-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25153-40-6 | |

| Record name | Methyl vinyl ether and maleic acid copolymer (low molecular weight) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025153406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of PMVEMA?

A1: PMVEMA doesn't have a single defined molecular formula or weight as it's a polymer with varying chain lengths. Its structure is represented by a repeating unit derived from methyl vinyl ether and maleic acid.

Q2: How is PMVEMA typically characterized?

A2: Common techniques include NMR [, , ], FTIR [, , , , , ], and XPS [, , ] to analyze its structure, composition, and functional groups.

Q3: What are the key features that make PMVEMA useful in material science?

A3: PMVEMA is hydrophilic, biocompatible [, , , , ], and its carboxylic acid groups offer versatile modification possibilities for various applications [, , , ].

Q4: How stable is PMVEMA under different conditions?

A4: PMVEMA exhibits good colloidal stability in aqueous solutions [, ]. Research shows PMVEMA-coated nanoparticles demonstrate long-term stability with minimal aggregation []. Further studies explore its stability in serum and in vivo environments [, ].

Q5: How is PMVEMA utilized in drug delivery systems?

A5: PMVEMA is explored in various drug delivery strategies. It's used as a coating material for nanoparticles to improve stability and biocompatibility [, ], a component in hydrogel systems for controlled drug release [, , , , ], and in microneedle fabrication for enhanced transdermal drug delivery [, , ].

Q6: Can PMVEMA be used to encapsulate cells?

A6: Yes, research demonstrates PMVEMA's potential as a material for cell encapsulation []. It's been investigated as a component in alginate-based capsules, displaying promising cell viability and biocompatibility [].

Q7: What is the significance of PMVEMA's biocompatibility in biomedical applications?

A7: Biocompatibility is crucial for minimizing adverse reactions and ensuring the long-term success of implants or drug delivery systems. PMVEMA's biocompatibility makes it suitable for applications involving direct contact with biological systems [, , , ].

Q8: Has PMVEMA been used in any in vivo studies for drug delivery?

A8: Yes, PMVEMA-based systems have been evaluated in vivo. For example, studies have explored PMVEMA-coated nanoparticles for tumor targeting and drug delivery in mice, demonstrating its potential for cancer treatment [].

Q9: What are the advantages of using PMVEMA in microneedle fabrication for drug delivery?

A9: PMVEMA-based microneedles offer minimally invasive transdermal drug delivery, potentially enhancing patient compliance [, , ]. Its biodegradability further minimizes the need for needle removal, improving patient comfort.

Q10: How does PMVEMA interact with metal surfaces?

A10: Studies utilizing ATR-FTIR and XPS reveal that PMVEMA forms carboxylate bonds with zinc surfaces [, ]. The nature of these interactions depends on the surface treatment of the metal.

Q11: Can PMVEMA be used to synthesize nanostructures?

A11: Yes, PMVEMA plays a role in the synthesis of various nanostructures. It's been used to create self-assembled polyaniline nanotubes [, ] and hollow nanospheres of polyaniline derivatives [, ].

Q12: How does the concentration of PMVEMA affect the formation of polyaniline nanostructures?

A12: Studies show that the concentration of PMVEMA influences the size and morphology of the resulting polyaniline nanostructures [, ]. Higher PMVEMA concentrations generally lead to smaller nanostructures.

Q13: Can you provide an example of PMVEMA's use in improving the performance of energy storage devices?

A13: PMVEMA has been successfully employed as a binder for silicon anodes in lithium-ion batteries []. Its strong binding affinity and ability to form a robust electrode structure significantly enhance the capacity, cycling stability, and rate capability of the silicon anode.

Q14: What makes PMVEMA a suitable material for developing biosensors?

A14: PMVEMA's ability to form stable complexes with biomolecules like DNA makes it suitable for biosensor development []. Its use in oligonucleotide sensors, where PMVEMA nanotubes with grafted DNA probes facilitate electrochemical detection, highlights its potential in this area [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

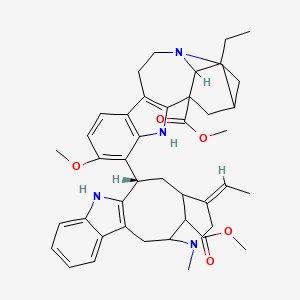

![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1233039.png)